molecular formula C16H15NO5 B5088339 5-hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid

5-hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid

Cat. No.: B5088339
M. Wt: 301.29 g/mol
InChI Key: RUCBDLYUWODQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid, also known as CPPB, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CPPB is a non-steroidal anti-inflammatory drug that has been found to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

5-hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound also inhibits the activity of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of COX-2 activity, the inhibition of NF-κB activity, the inhibition of inflammatory cytokine production, and the inhibition of cancer cell growth and proliferation. This compound has also been shown to have antioxidant properties and to increase the expression of heat shock proteins, which are involved in cellular stress response.

Advantages and Limitations for Lab Experiments

5-hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid has several advantages for lab experiments, including its ability to inhibit COX-2 and NF-κB activity, its anti-inflammatory and anti-cancer properties, and its antioxidant properties. However, this compound also has several limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential to interfere with other cellular processes.

Future Directions

There are several future directions for the study of 5-hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid, including the development of more efficient and cost-effective synthesis methods, the identification of new targets for this compound, and the optimization of this compound for use in clinical trials. Other potential future directions include the study of this compound in combination with other anti-inflammatory and anti-cancer drugs, the investigation of the effects of this compound on other cellular processes, and the development of this compound as a potential therapeutic agent for other diseases.

Synthesis Methods

5-hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid can be synthesized using a variety of methods, including the reaction of 5-hydroxy-2-aminobenzoic acid with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction can be carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting this compound can be purified by recrystallization or column chromatography.

Scientific Research Applications

5-hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid has been studied for its potential use in various scientific research applications, including anti-inflammatory and anti-cancer therapy. This compound has been found to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. This compound has also been shown to inhibit the growth and proliferation of cancer cells, including breast, prostate, and colon cancer cells.

Properties

IUPAC Name

5-hydroxy-2-(2-phenoxypropanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-10(22-12-5-3-2-4-6-12)15(19)17-14-8-7-11(18)9-13(14)16(20)21/h2-10,18H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCBDLYUWODQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)O)C(=O)O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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